hMAO-B-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hMAO-B-IN-6 is a compound that acts as an inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is an enzyme that plays a crucial role in the catabolism of monoamines, including neurotransmitters such as dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .
准备方法
One common synthetic route involves the reaction of different piperazine derivatives with a pyridazinone ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield .
化学反应分析
hMAO-B-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
hMAO-B-IN-6 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of hMAO-B-IN-6 involves the inhibition of the monoamine oxidase B enzyme. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine . By inhibiting this enzyme, this compound helps to maintain higher levels of dopamine in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson’s disease . The molecular targets include the active site of monoamine oxidase B, where this compound binds and prevents the enzyme from catalyzing the oxidation of dopamine .
相似化合物的比较
hMAO-B-IN-6 is unique compared to other monoamine oxidase B inhibitors due to its specific binding affinity and selectivity for the enzyme . Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor with a similar mechanism of action to selegiline.
Safinamide: A reversible inhibitor that also has additional properties, such as blocking sodium channels.
This compound stands out due to its potential for reversible inhibition and its unique structural features that may offer advantages in terms of selectivity and reduced side effects .
属性
分子式 |
C19H20N2O5 |
---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-hydroxy-1-[2-[(7-methoxy-4-oxochromen-3-yl)methylamino]ethyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C19H20N2O5/c1-12-18(23)16(22)5-7-21(12)8-6-20-10-13-11-26-17-9-14(25-2)3-4-15(17)19(13)24/h3-5,7,9,11,20,23H,6,8,10H2,1-2H3 |
InChI 键 |
NZMXXIIUZXGKCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CCNCC2=COC3=C(C2=O)C=CC(=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。